Receptor Binding Affinity: Fluticasone Propionate's Glucocorticoid Receptor Affinity is 18x Greater than Dexamethasone
In vitro studies demonstrate that fluticasone propionate exhibits exceptionally high binding affinity for the human glucocorticoid receptor (GR), a primary determinant of its anti-inflammatory potency. This binding affinity is significantly higher than that of several other corticosteroids [1].
| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity (RRA) |
|---|---|
| Target Compound Data | RRA of 1800 |
| Comparator Or Baseline | Dexamethasone (RRA = 100), Beclomethasone-17-monopropionate (active metabolite of beclomethasone dipropionate), and Budesonide |
| Quantified Difference | 18 times that of dexamethasone; almost twice that of beclomethasone-17-monopropionate; over 3 times that of budesonide |
| Conditions | In vitro human glucocorticoid receptor binding assay |
Why This Matters
For researchers, higher receptor affinity ensures robust target engagement at lower concentrations, reducing potential off-target effects in mechanistic studies.
- [1] FDA. Flovent HFA (fluticasone propionate) Inhalation Aerosol - Package Insert. Reference ID: 3690825. Available from: https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/020121s044lbl.pdf. View Source
